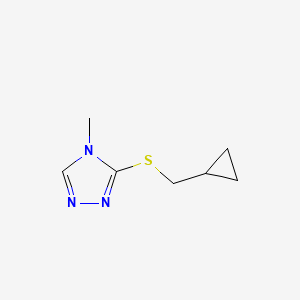

3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole

Vue d'ensemble

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the overall yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It could include looking at how the compound reacts with other substances, the conditions needed for these reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectral properties .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing triazole derivatives, including "3-((cyclopropylmethyl)thio)-4-methyl-4H-1,2,4-triazole," highlighting their structural uniqueness and potential for diverse applications. For instance, a study focused on the synthesis of triazole derivatives by cyclization of substituted thiosemicarbazides, followed by S-alkylation, to explore their antitumor activity (М. А. Калдрикян et al., 2017). Another work demonstrated the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using an efficient and green catalytic system, underscoring the importance of triazoles in both biological and industrial applications (Harjinder Singh et al., 2013).

Antitumor and Antimicrobial Activities

Several studies have reported the antitumor and antimicrobial properties of triazole derivatives. One research highlighted the antitumor activity of synthesized 3-thio-4-benzyl(cyclohexyl, allyl) 5-(4-benzyloxyphenyl)-1,2,4-triazoles, indicating their potential as cancer therapy agents (М. А. Калдрикян et al., 2017). Another study synthesized substituted triazolothiadiazoles and evaluated their antimicrobial activities, revealing some compounds with promising antimicrobial properties (D. J. Prasad et al., 2009).

Environmental and Industrial Applications

Research has also extended to the environmental and industrial significance of triazole derivatives. For example, the use of triazole cycloaddition for functionalizing Au nanoparticles showcases the versatility of triazoles in material science and their potential for developing novel nanomaterials (D. A. Fleming et al., 2006).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(cyclopropylmethylsulfanyl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-10-5-8-9-7(10)11-4-6-2-3-6/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJDGAJUWHLXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2606158.png)

methyl]phenyl acetate](/img/structure/B2606164.png)

![2-[(3-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2606166.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2606173.png)

![1-(6-Methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)prop-2-en-1-one](/img/structure/B2606175.png)